2-Chloroethyl naphthalen-1-ylacetate

Description

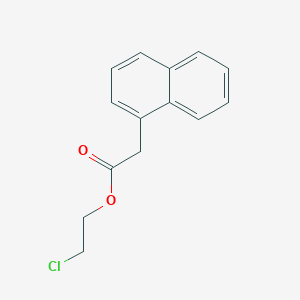

2-Chloroethyl naphthalen-1-ylacetate is an ester derivative featuring a naphthalene ring substituted at the 1-position with an acetoxy group linked to a 2-chloroethyl moiety. Its synthesis typically involves the reaction of 1-naphthol with α-chloroacetyl chloride in the presence of a base such as triethylamine in dichloromethane (analogous to the method described for naphthalen-2-yl α-chloroacetate in ). Key physicochemical properties include:

Properties

CAS No. |

10172-26-6 |

|---|---|

Molecular Formula |

C14H13ClO2 |

Molecular Weight |

248.70 g/mol |

IUPAC Name |

2-chloroethyl 2-naphthalen-1-ylacetate |

InChI |

InChI=1S/C14H13ClO2/c15-8-9-17-14(16)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7H,8-10H2 |

InChI Key |

ALLDSFKMNAEFNT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)OCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroethyl naphthalen-1-ylacetate typically involves the esterification of naphthaleneacetic acid with 2-chloroethanol. One common method involves dissolving recrystallized naphthaleneacetic acid in redistilled 2-chloroethanol containing 10% boron trifluoride. The solution is then heated in a boiling water bath for 20 minutes, followed by cooling in an ice bath. The mixture is transferred to a separatory funnel, and the organic layer is extracted with petroleum ether. The extract is washed, dried, and evaporated to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl naphthalen-1-ylacetate undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

Hydrolysis: The ester bond can be hydrolyzed to produce naphthaleneacetic acid and 2-chloroethanol.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Various substituted naphthaleneacetic acid derivatives.

Oxidation: Naphthaleneacetic acid.

Reduction: Naphthaleneethanol.

Hydrolysis: Naphthaleneacetic acid and 2-chloroethanol.

Scientific Research Applications

2-Chloroethyl naphthalen-1-ylacetate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard for gas chromatography analysis.

Medicine: Investigated for its potential use in drug development and as a precursor for the synthesis of bioactive compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of 2-Chloroethyl naphthalen-1-ylacetate involves its ability to act as an alkylating agent. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This property is exploited in various applications, including its use as a growth regulator in plants and as a potential therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs: Naphthalene-Based Esters

Methyl 2-(4-Nitronaphthalen-1-yl)-2-phenylacetate

- Structure : Features a nitro group at the 4-position of naphthalene and a phenylacetate ester.

- Properties: No significant hazards reported (unlike 2-chloroethyl derivatives), highlighting the role of substituents in toxicity .

Naphthalen-1-ylmethyl 2-Cyanoacetate

- Structure: Contains a cyanoacetate group instead of chloroethyl.

Table 1: Physical Properties of Naphthalene-Based Esters

Functional Analogs: Chloroethyl-Containing Compounds

1-(2-Chloroethyl)-3-Cyclohexyl-1-Nitrosourea (CCNU)

- Structure : A nitrosourea with a 2-chloroethyl group.

- Mechanism : Dual activity—alkylation via chloroethyl and carbamoylation via cyclohexyl isocyanate .

- Biological Activity : Effective against leukemia L1210, with cerebrospinal fluid penetration due to lipid solubility .

1,3-Bis(2-Chloroethyl)-1-Nitrosourea (BCNU)

Bis(2-Chloroethyl) Ether (BCEE)

- Structure : Symmetric chloroethyl ether.

- Properties: High lipid solubility (octanol/water coefficient), boiling point 178°C, and environmental persistence .

- Toxicity: Classified as a carcinogen with a pungent odor .

Mechanistic Comparisons

- Alkylation Potential: Chloroethyl esters (e.g., this compound) undergo hydrolysis to release chloroethyl groups, enabling DNA alkylation. However, their activity is weaker than nitrosoureas (e.g., CCNU, BCNU), which generate reactive isocyanates .

- Toxicity : Nitrosoureas exhibit dose-limiting myelosuppression due to carbamoylation , whereas chloroethyl esters may have lower systemic toxicity but higher local reactivity.

Research Findings and Implications

- Nitrosoureas vs. Esters : Nitrosoureas dominate in clinical use due to balanced alkylating/carbamoylating activities , while chloroethyl esters remain exploratory.

- Structural Optimization : suggests that reducing carbamoylating activity and enhancing alkylation improves therapeutic indices—a strategy applicable to ester derivatives .

- Safety Profiles: Unlike BCEE or nitrogen mustards (), this compound lacks documented carcinogenicity but warrants further toxicological evaluation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.